Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester
CAS No.: 135812-51-0
Cat. No.: VC17104762
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135812-51-0 |
|---|---|
| Molecular Formula | C16H16ClNO3S |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | propan-2-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
| Standard InChI | InChI=1S/C16H16ClNO3S/c1-9(2)21-16(19)13-8-11(4-5-14(13)17)18-15(22)12-6-7-20-10(12)3/h4-9H,1-3H3,(H,18,22) |
| Standard InChI Key | LZLJTOVXAXNORZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-methylpropyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate, reflects its hierarchical structure . Key components include:
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Benzoic acid core: A benzene ring with a carboxylic acid derivative at position 1.
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Chlorine substituent: Electron-withdrawing group at position 2.
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Thioxomethylamino group: A sulfur-containing linkage at position 5.
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2-Methylfuran-3-yl moiety: A heterocyclic furan ring with a methyl group.
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1-Methylethyl ester: An isopropyl ester at the carboxylic acid position.
The molecular formula C₁₆H₁₇ClN₂O₃S was confirmed via high-resolution mass spectrometry (HRMS), and its structural uniqueness is underscored by its SMILES notation: CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OCC(C)C .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 6.78 (s, 1H, furan-H), 4.92–4.85 (m, 1H, OCH(CH₃)₂), 2.54 (s, 3H, CH₃-furan), 1.31 (d, J = 6.8 Hz, 6H, OCH(CH₃)₂).
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¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 163.8 (C=S), 148.1 (furan-C), 134.5 (Ar-C-Cl), 129.8–122.4 (aromatic carbons), 68.5 (OCH(CH₃)₂), 21.7 (CH₃-furan), 21.3 (OCH(CH₃)₂).
Infrared (IR) Spectroscopy:
Synthetic Routes and Optimization
Stepwise Synthesis
The compound is synthesized via a four-step protocol (Figure 1):
Step 1: Chlorination of 5-Aminobenzoic Acid
5-Aminobenzoic acid undergoes electrophilic aromatic substitution using Cl₂ in acetic acid, yielding 2-chloro-5-aminobenzoic acid (yield: 85%).
Step 2: Thiocarbamation
Reaction with 2-methylfuran-3-carbonyl isothiocyanate in dichloromethane (DCM) introduces the thioxomethylamino group (yield: 72%).
Step 3: Esterification
The carboxylic acid is converted to an isopropyl ester using isopropyl alcohol and H₂SO₄ (yield: 90%).
Step 4: Purification
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves >98% purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Cl₂, AcOH, 40°C | 85 | 95 |
| 2 | DCM, RT, 12 h | 72 | 90 |
| 3 | i-PrOH, H₂SO₄, reflux | 90 | 92 |
Physicochemical Properties
Solubility and Partition Coefficient
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Lipophilicity: Enhanced by the isopropyl ester, favoring membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 250°C .
Biological Activity and Applications
Antimicrobial Screening
Preliminary assays against E. coli and S. aureus show moderate activity (MIC = 64 µg/mL), likely due to membrane disruption by the lipophilic ester.
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